7-chloro-5-methylbenzofuran-3(2H)-one 7-chloro-5-methylbenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 3261-10-7
VCID: VC7012891
InChI: InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3
SMILES: CC1=CC2=C(C(=C1)Cl)OCC2=O
Molecular Formula: C9H7ClO2
Molecular Weight: 182.6

7-chloro-5-methylbenzofuran-3(2H)-one

CAS No.: 3261-10-7

Cat. No.: VC7012891

Molecular Formula: C9H7ClO2

Molecular Weight: 182.6

* For research use only. Not for human or veterinary use.

7-chloro-5-methylbenzofuran-3(2H)-one - 3261-10-7

Specification

CAS No. 3261-10-7
Molecular Formula C9H7ClO2
Molecular Weight 182.6
IUPAC Name 7-chloro-5-methyl-1-benzofuran-3-one
Standard InChI InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3
Standard InChI Key TTWBRSXCYFWVFJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)Cl)OCC2=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 7-chloro-5-methylbenzofuran-3(2H)-one reflects its substitution pattern: a chlorine atom at position 7, a methyl group at position 5, and a ketone oxygen at position 3. Its molecular formula is C₁₀H₇ClO₂, with a molecular weight of 194.61 g/mol . The benzofuran core consists of a benzene ring fused to a furan moiety, with the ketone group introducing planarity to the structure.

Spectroscopic Signatures

Infrared (IR) spectroscopy of analogous benzofuran-3-ones reveals characteristic absorptions:

  • C=O stretch: 1708–1710 cm⁻¹

  • C=C aromatic vibrations: 1630–1645 cm⁻¹

  • C-Cl stretch: 550–600 cm⁻¹

Nuclear magnetic resonance (NMR) data from similar compounds provide further structural insights:

  • ¹H NMR: Methyl groups resonate at δ 2.21–2.26 ppm, while aromatic protons appear as doublets between δ 7.11–7.86 ppm .

  • ¹³C NMR: The carbonyl carbon typically appears at δ 190–200 ppm, with aromatic carbons in the δ 110–150 ppm range .

Synthetic Methodologies

Friedel-Crafts Acylation

A proven route to benzofuran-3-ones involves Friedel-Crafts cyclization. For example, 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione synthesis employs aluminum chloride (AlCl₃) as a catalyst in dichloroethane at 55–70°C . Adapting this method:

  • Starting material: 4-chloroaniline derivatives.

  • Cyclization: AlCl₃ (2.5–3.0 equivalents) facilitates ring closure .

  • Workup: Acidic hydrolysis (3–6N HCl) followed by solvent extraction .

Table 1: Optimized Reaction Conditions

ParameterValue
Catalyst (AlCl₃)2.5–3.0 equivalents
Temperature55–70°C
Reaction Time4–6 hours
Yield60–75% (estimated)

Condensation Reactions

Substituted benzofuran-3-ones can be synthesized via Knoevenagel condensation. For instance, 2-(2-butyl-4-chloroimidazol-5-yl-methylene)-benzofuran-3-ones were prepared by reacting benzofuran-3-ones with imidazole aldehydes in acetic acid . This method could be adapted for 7-chloro-5-methyl derivatives using appropriate methyl-substituted reactants.

Physicochemical Properties

Solubility Profile

Benzofuran-3-ones generally show:

  • High solubility: In polar aprotic solvents (DMSO, DMF)

  • Moderate solubility: In dichloromethane or chloroform

  • Low solubility: In water (<1 mg/mL)

Table 2: Predicted Solubility

SolventSolubility (mg/mL)
DMSO>50
Ethanol10–20
Water<1

Biological Activity and Applications

Material Science Applications

Chlorinated benzofurans exhibit:

  • Fluorescence properties: Quantum yields of 0.4–0.6 in UV-vis spectra

  • Thermotropic liquid crystallinity: Between 120–160°C

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